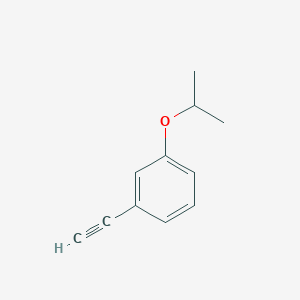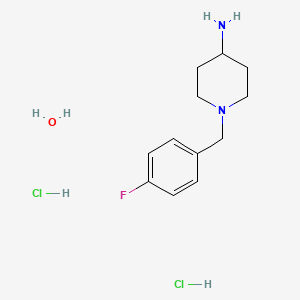
Darrow red certified
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darrow red certified: is an organic compound with the chemical formula C18H13N3O2 and a molecular weight of 303.31 g/mol . It is a red crystalline solid known for its excellent thermal stability and staining properties . This compound is widely used in various scientific and industrial applications, particularly in the fields of biology and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Darrow red certified is typically synthesized through a dehydration condensation reaction between dichlorophenol and catechol . The specific steps include:
Reaction of catechol with excess thionyl chloride at high temperatures: to produce dichlorophenol.
Reaction of dichlorophenol with catechol under alkaline conditions: to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: to handle the high temperatures and pressures required for the synthesis.
Purification steps: to ensure the dye content is at least 65%, as certified by the Biological Stain Commission.
Analyse Des Réactions Chimiques
Types of Reactions: Darrow red certified undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted phenoxazine derivatives.
Applications De Recherche Scientifique
Darrow red certified has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Darrow red certified involves its ability to bind to specific molecular targets and pathways. In biological staining, it binds to the cell bodies of neurons, allowing for clear visualization under a microscope . In photocatalysis, it acts as a photosensitizer, absorbing light and transferring energy to zinc oxide, facilitating electron injection and subsequent photocatalytic reactions .
Comparaison Avec Des Composés Similaires
- Cresyl violet acetate
- Toluidine blue O
- Crystal violet
Comparison:
- Cresyl violet acetate: Similar staining properties but used primarily for staining Nissl substance in neurons.
- Toluidine blue O: Also used for staining but has different spectral properties and applications.
- Crystal violet: Used for Gram staining in microbiology, different in terms of molecular structure and specific applications .
Darrow red certified stands out due to its unique combination of thermal stability, staining properties, and versatility in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9,19H,1H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHKAKZHZRBAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)


